molecular formula C8H16N2O4 B12356709 N-[(3R,4R,5R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide

N-[(3R,4R,5R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide

Cat. No.: B12356709
M. Wt: 204.22 g/mol
InChI Key: GBRAQQUMMCVTAV-NIVRMLGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-1,2-dideoxynojirimycin is a compound known for its potent inhibitory effects on hexosaminidases, enzymes that play a crucial role in the degradation of glycoproteins and glycolipids. This compound is an iminosugar analog of N-acetylglucosamine and has shown significant therapeutic potential for treating various lysosomal storage disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-1,2-dideoxynojirimycin involves a stereoselective approach. One of the key methods includes the stereoselective ring-opening of cyclic sulfates or epoxides derived from a common bicyclic precursor.

Industrial Production Methods

Industrial production methods for 2-Acetamido-1,2-dideoxynojirimycin are not extensively documented. the stereoselective synthesis approach mentioned above can be adapted for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-1,2-dideoxynojirimycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of 2-Acetamido-1,2-dideoxynojirimycin, such as ureido-DNJNAc conjugates, which have shown potent inhibitory effects on hexosaminidases .

Mechanism of Action

The mechanism of action of 2-Acetamido-1,2-dideoxynojirimycin involves its binding to the active site of hexosaminidases, thereby inhibiting their activity. This inhibition prevents the degradation of glycoproteins and glycolipids, which is beneficial in treating lysosomal storage disorders. The compound targets the enzyme’s active site, mimicking the natural substrate and blocking its function .

Comparison with Similar Compounds

Similar Compounds

  • Pochonicine
  • Siastatine B
  • Nagstatine
  • 2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol

Uniqueness

2-Acetamido-1,2-dideoxynojirimycin is unique due to its high selectivity and potency as a hexosaminidase inhibitor. Unlike other similar compounds, it has shown a remarkable ability to inhibit human hexosaminidases, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

N-[(3R,4R,5R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide

InChI

InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6?,7-,8-/m1/s1

InChI Key

GBRAQQUMMCVTAV-NIVRMLGLSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CNC([C@H]([C@@H]1O)O)CO

Canonical SMILES

CC(=O)NC1CNC(C(C1O)O)CO

Origin of Product

United States

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